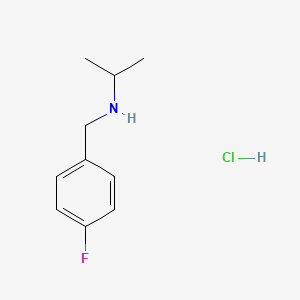![molecular formula C11H11BrN2S B2747772 5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine CAS No. 1154374-24-9](/img/structure/B2747772.png)
5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 4-Bromo-4-methylaminorex (4B-4-MAR), a stimulant drug of the 2-amino-5-aryloxazoline class . It’s also related to 4-Bromophenyl methyl sulfone .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as hydrazine-coupled pyrazoles have been synthesized and their structures verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like HRMS, IR, 1H, and 13C NMR .Aplicaciones Científicas De Investigación
Fluorescent and Colorimetric pH Probes
Research has developed a fluorescent and colorimetric pH probe based on a benzothiazole derivative, highlighting its utility in monitoring acidic and alkaline solutions through color and fluorescence changes at neutral pH values. This probe exhibits high stability, selectivity, and large Stokes shifts, making it a potential candidate for real-time pH sensor applications, including intracellular pH imaging (Diana et al., 2020).
Molecular and Electronic Structure Analysis
Another study focused on the molecular and electronic structure of a thiazol-2-amine derivative, exploring its conformational flexibility and electronic properties through various spectroscopic and computational methods. This research provides insights into the compound's chemical behavior and potential applications in material science (Özdemir et al., 2009).
Pharmacological Derivatives and Activity
The synthesis and pharmacological evaluation of benzothiophen derivatives have been explored, leading to the development of compounds with potential antibacterial and antifungal properties. This work demonstrates the versatility of thiazol-2-amine derivatives in creating bioactive molecules for medical applications (Chapman et al., 1971).
Noncovalent Interactions in Crystal Engineering
Research on adamantane-1,3,4-thiadiazole hybrid derivatives, including a thiazol-2-amine component, has shed light on the nature of noncovalent interactions within these compounds. This study is pivotal for understanding molecular assemblies and designing materials with specific properties (El-Emam et al., 2020).
Antimicrobial and Cytotoxic Activities
A series of azetidine-2-one derivatives of 1H-benzimidazole, featuring a thiazol-2-amine structure, were synthesized and evaluated for their antimicrobial and cytotoxic activities. This highlights the potential of these derivatives in developing new therapeutics (Noolvi et al., 2014).
Corrosion Inhibition Studies
The inhibition performance of thiazole and thiadiazole derivatives against corrosion of iron was studied, demonstrating the potential of these compounds in industrial applications, such as coatings and protectants for metal surfaces (Kaya et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound 5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on their specific structure and the biological target they interact with . For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to have antileishmanial and antimalarial activities . .
Result of Action
The result of the action of a compound is the molecular and cellular effects it produces. Some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . .
Análisis Bioquímico
Biochemical Properties
Thiazole derivatives, which share a similar structure with the compound, have demonstrated various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that 5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine could potentially have similar effects.
Molecular Mechanism
Thiazole derivatives have been reported to undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 105-108.5 °C (decomp) and a boiling point of 298.3±20.0 °C (Predicted) .
Propiedades
IUPAC Name |
5-[(4-bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c1-7-10(15-11(13)14-7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGANPQSMAZTWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747691.png)

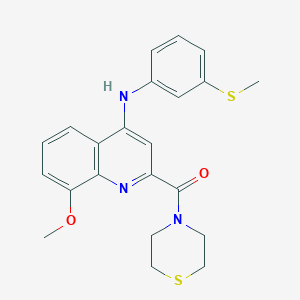

![[(4-Butoxy-3-methylphenyl)sulfonyl]-4-pyridylamine](/img/structure/B2747701.png)
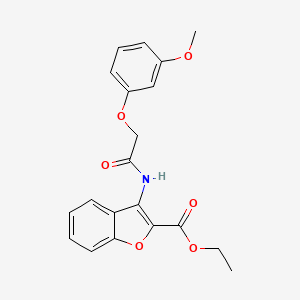
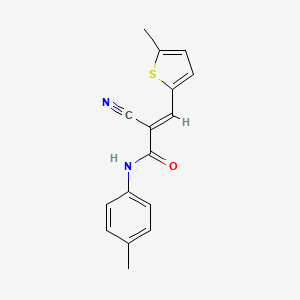
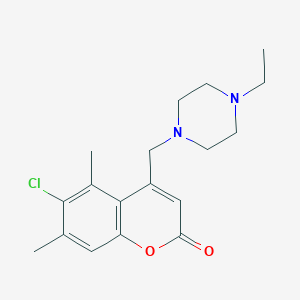

![N-methyl-2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2747708.png)
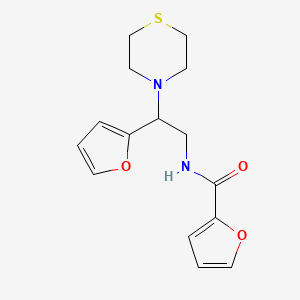
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2747711.png)
